1,1-Dimethyl-3-nitrocyclohexane
CAS No.: 2171863-18-4
Cat. No.: VC2975377
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171863-18-4 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 1,1-dimethyl-3-nitrocyclohexane |
| Standard InChI | InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3 |
| Standard InChI Key | XKLTUTCHCZBHNB-UHFFFAOYSA-N |
| SMILES | CC1(CCCC(C1)[N+](=O)[O-])C |
| Canonical SMILES | CC1(CCCC(C1)[N+](=O)[O-])C |
Introduction
1,1-Dimethyl-3-nitrocyclohexane is an organic compound with the molecular formula C₈H₁₅NO₂. It is a derivative of cyclohexane, featuring two methyl groups attached to the first carbon and a nitro group at the third carbon position. This compound is classified as a nitro compound, known for its diverse applications in organic synthesis and as an intermediate in various chemical reactions.
Synthesis of 1,1-Dimethyl-3-nitrocyclohexane
The synthesis of 1,1-dimethyl-3-nitrocyclohexane typically involves the nitration of 1,1-dimethylcyclohexane. The nitration process can be carried out using nitrating agents such as nitric acid or nitrogen dioxide. The reaction generally occurs at elevated temperatures ranging from 250°C to 400°C and follows a free radical chain mechanism. This mechanism involves the homolysis of carbon-hydrogen bonds or the cleavage of carbon-carbon bonds to facilitate the introduction of the nitro group.
In industrial settings, supported catalysts may be employed to enhance the selectivity and efficiency of the nitration process. For example, copper-based catalysts supported on silica have shown effectiveness in promoting the nitration reaction under controlled conditions, potentially leading to higher yields and reduced by-products.
Applications and Research Findings
1,1-Dimethyl-3-nitrocyclohexane has potential implications in both synthetic organic chemistry and materials science due to its unique structural characteristics. Its applications span several scientific fields, including chemistry, biology, and industry. The compound is used as a precursor for synthesizing other organic compounds and has been investigated for its potential biological activity and interactions with biomolecules.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1-Dimethyl-3-nitrocyclohexane | C₈H₁₅NO₂ | Nitro group at third carbon; used in organic synthesis |
| 1,1-Dimethyl-4-nitrocyclohexane | C₈H₁₅NO₂ | Nitro group at fourth carbon; potential antimicrobial activity |
| Nitrocyclohexane | C₆H₁₁NO₂ | Lacks methyl groups; simpler structure |
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